molecular formula C9H12F2N2O2 B13490722 ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate

ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate

Cat. No.: B13490722
M. Wt: 218.20 g/mol
InChI Key: OQZFTTGWUIPITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate is a fluorinated pyrazole derivative characterized by a propanoate ester backbone with two fluorine atoms at the central carbon and a 1-methylpyrazole substituent.

Properties

Molecular Formula

C9H12F2N2O2

Molecular Weight

218.20 g/mol

IUPAC Name

ethyl 3,3-difluoro-3-(2-methylpyrazol-3-yl)propanoate

InChI

InChI=1S/C9H12F2N2O2/c1-3-15-8(14)6-9(10,11)7-4-5-12-13(7)2/h4-5H,3,6H2,1-2H3

InChI Key

OQZFTTGWUIPITF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=NN1C)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic synthesis, focusing on the construction of the pyrazole ring and the introduction of the difluoromethyl group at the 3-position of the propanoate chain. Phase-transfer catalysts are commonly employed to enhance reaction efficiency and yield, and continuous flow reactors may be used in industrial settings to improve mixing and reaction control, ensuring reproducibility and scalability.

Representative Synthetic Route (Summarized)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation via cyclization Hydrazine hydrate, β-dicarbonyl compound, DMF, heat 45–67 Based on general pyrazole synthesis methods
2 Introduction of difluoromethyl group Fluorinating agent (e.g., DAST), phase-transfer catalyst Not specified Enhanced by phase-transfer catalysts
3 Esterification to form ethyl ester Ethyl halide, base (e.g., K2CO3), solvent (e.g., THF) Not specified Standard esterification technique

Use of Phase-Transfer Catalysts and Continuous Flow Reactors

The synthesis benefits from phase-transfer catalysts, which facilitate the transfer of reactants between immiscible phases, improving reaction rates and yields. Continuous flow reactors provide enhanced mixing and temperature control, which are advantageous for scale-up and reproducibility in industrial synthesis of this compound.

Analytical Data Supporting Preparation

The compound has the following key characteristics confirming its identity and purity:

Parameter Value
Molecular Formula C9H12F2N2O2
Molecular Weight 218.20 g/mol
IUPAC Name Ethyl 3,3-difluoro-3-(2-methylpyrazol-3-yl)propanoate
Standard InChI InChI=1S/C9H12F2N2O2/c1-3-15-8(14)6-9(10,11)7-4-5-12-13(7)2/h4-5H,3,6H2,1-2H3
Canonical SMILES CCOC(=O)CC(C1=CC=NN1C)(F)F

These data confirm the successful synthesis and structural integrity of the compound.

Summary Table of Preparation Methods and Conditions

Preparation Aspect Details References
Pyrazole ring synthesis Cyclization of hydrazine derivatives with β-dicarbonyl compounds in DMF
Difluoromethyl group introduction Fluorination using fluorinating agents with phase-transfer catalysts
Esterification Alkylation with ethyl halides under basic conditions
Catalysts Phase-transfer catalysts to improve yield and selectivity
Reactor type Continuous flow reactors for industrial scale synthesis
Oxidation steps Potassium persulfate oxidation in acid medium for related pyrazole derivatives

Chemical Reactions Analysis

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes like succinate dehydrogenase, disrupting metabolic pathways in fungi and other organisms . The compound’s structure allows it to bind effectively to these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The target compound’s pyrazole ring is substituted with a methyl group at the N1 position. Comparable compounds exhibit diverse substituents, which significantly alter their physicochemical and functional profiles:

  • Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate (): Features a cyclopropyl group at C5 and a trifluoromethyl group at C3 on the pyrazole. The trifluoromethyl group enhances electronegativity and lipophilicity compared to the difluoro group in the target compound .
  • Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate (): Incorporates an ethyl group at C5 and a trifluoromethyl group at C3, along with a methyl branch on the propanoate chain. This branching may reduce molecular symmetry and increase steric hindrance compared to the linear structure of the target compound .

Key Insight : The target compound’s difluoro substitution offers a balance between electron withdrawal and steric bulk, distinguishing it from trifluoromethyl- or aryl-substituted analogs.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Acidic pKa
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate C₉H₁₁F₂N₂O₂ 234.19* ~1.25 (Predicted) ~290 (Predicted) ~-0.5 (Predicted)
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate C₁₂H₁₇F₃N₂O₂ 278.28 1.22 311.4 -0.41
ETHYL 3-(2-CHLORO-6-FLUOROPHENYL)-2-(5-ISOXAZOLYL)PROPANOATE C₁₄H₁₃ClFNO₃ 297.71 N/A N/A N/A

*Calculated based on structural similarity to .

  • Density and Boiling Point : The target compound’s lower molecular weight and linear structure may result in a slightly higher density and lower boiling point compared to branched analogs like the compound in .
  • Acidity : The difluoro group likely increases acidity (lower pKa) relative to trifluoromethyl-substituted esters due to reduced electron withdrawal .

Functional and Application Insights

  • Flavor and Fragrance: While ethyl esters like ethyl propanoate () contribute fruity notes to beverages, the target compound’s pyrazole and fluorine substituents likely reduce volatility, making it less suitable for flavor applications .
  • Pharmaceutical Potential: Pyrazole esters are common in drug discovery (e.g., as kinase inhibitors). The difluoro group could enhance metabolic stability compared to non-fluorinated analogs .

Biological Activity

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate is a synthetic compound that has garnered attention due to its potential biological activities. Characterized by a unique structure that includes a pyrazole ring and difluoromethyl and ethyl ester groups, this compound is explored for various applications in medicinal chemistry and biological research.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with difluoroacetyl fluoride in the presence of a base such as sodium hydroxide. The intermediate product is then esterified with ethanol to yield the final compound.

PropertyValue
Molecular FormulaC₈H₁₀F₂N₂O₂
Molecular Weight204.174 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point288.4 ± 40.0 °C
Melting Point62 °C
Flash Point128.2 ± 27.3 °C

This compound exhibits its biological activity through interactions with specific molecular targets. Notably, it has shown potential as an inhibitor of enzymes involved in folate biosynthesis in parasitic organisms, particularly through its interaction with LmPTR1.

Antiparasitic Activity

Recent studies have indicated that this compound possesses antipromastigote activity, suggesting its potential as an antileishmanial agent. Molecular simulations have demonstrated its efficacy against Leishmania species, making it a candidate for further development in treating leishmaniasis.

Antimalarial Properties

In addition to its antiparasitic effects, this compound has been explored for its antimalarial properties. Its structural analogs have shown significant activity against Plasmodium falciparum, the causative agent of malaria, indicating that modifications to the pyrazole ring can enhance efficacy .

Case Study: Antileishmanial Activity

A study published in Molecules highlighted the synthesis of various pyrazole derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of activity against Leishmania donovani promastigotes, with some derivatives showing IC50 values in the low micromolar range .

Research Findings on Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationships (SAR) of pyrazole derivatives have revealed that modifications at specific positions on the pyrazole ring significantly influence biological activity. For instance, the introduction of electron-withdrawing groups has been associated with enhanced potency against both leishmanial and malarial parasites .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to understand its unique properties better:

Compound NameBiological Activity
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateModerate antimalarial activity
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoateLimited antiparasitic effects

This table highlights how variations in functional groups and structural positioning can lead to differences in biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between fluorinated precursors and pyrazole derivatives. For example, analogous pyrazole-containing esters are synthesized using triethylamine as a catalyst in absolute ethanol, with fluorination achieved via agents like diethylaminosulfur trifluoride (DAST) or related reagents. Reaction temperature (often 0–25°C), solvent polarity, and stoichiometric ratios of fluorinating agents significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How is the molecular structure of this compound confirmed in research settings?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for fluorine atoms (e.g., 19^19F NMR).
  • X-ray Crystallography : Single-crystal studies provide unambiguous bond lengths, angles, and spatial arrangements (e.g., pyrazole ring planarity, ester group orientation) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What challenges arise in achieving regioselective fluorination during synthesis, and how can they be mitigated?

  • Methodological Answer : Fluorination at the β-position of the propanoate group often competes with side reactions, such as over-fluorination or defluorination. Key strategies include:

  • Controlled Reaction Conditions : Slow addition of fluorinating agents at low temperatures (−10°C to 0°C) to minimize exothermic side reactions.
  • Catalytic Systems : Use of Lewis acids (e.g., BF3_3-Et2_2O) to stabilize intermediates and enhance selectivity.
  • Post-Reaction Analysis : GC-MS or 19^19F NMR to monitor reaction progress and identify byproducts, enabling iterative optimization .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial efficacy) across studies?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Purity and Isomerism : Ensure ≥98% purity (via HPLC) and confirm absence of stereoisomers using chiral chromatography.
  • Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) testing protocols (e.g., broth microdilution per CLSI guidelines) and cell line viability assays.
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic or solvate forms .

Q. What methodological approaches are used to design derivatives with enhanced pharmacological properties?

  • Methodological Answer : Rational design strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the pyrazole ring (e.g., electron-withdrawing groups at the 1-position) or ester moiety (e.g., ethyl-to-methyl modifications).
  • Computational Modeling : DFT calculations to predict binding affinities to target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
  • Biological Screening : High-throughput assays against gram-positive/negative bacteria or cancer cell lines to prioritize lead compounds .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer : While specific safety data for this compound is limited, analogous pyrazole esters require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., fluorinated byproducts).
  • Emergency Measures : Immediate flushing with water for eye/skin contact and ethanol for equipment decontamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.